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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

Cat. No.: B144259

An In-Depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) for Advanced
Synthesis

Introduction

1-Fluoro-2-nitrobenzene (CAS: 1493-27-2), also known as o-nitrofluorobenzene, is a highly
functionalized aromatic compound that serves as a cornerstone intermediate in modern organic
synthesis.[1][2] Its strategic combination of a nitro group and a fluorine atom on a benzene ring
imparts a unique and powerful reactivity profile.[1] The strong electron-withdrawing nature of
the ortho-nitro group dramatically activates the C-F bond towards nucleophilic attack, making
this molecule an exceptionally versatile building block.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides
a comprehensive overview of the core properties, reactivity, synthetic applications, and safety
protocols for 1-Fluoro-2-nitrobenzene. We will move beyond a simple recitation of facts to
explore the causality behind its chemical behavior, offering field-proven insights into its
application as a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals,
and fine chemicals.[1][4]

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of successful synthesis. 1-Fluoro-2-nitrobenzene
is a pale yellow liquid under standard conditions.[2] Its key identifiers and physical properties
are summarized below.
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Chemical and Physical Data

The fundamental properties of 1-Fluoro-2-nitrobenzene are essential for planning
experimental setups, including reaction temperature and solvent choice.

Property Value Source(s)
CAS Number 1493-27-2 [5]
Molecular Formula CeHaFNO:2 [5]
Molecular Weight 141.10 g/mol [6]
Appearance Yellow, clear liquid [61[7]
Melting Point -9to-6 °C [7]

- , 116 °C at 22 mmHg 214-216
Boiling Point [5][8]
°C at 750 Torr

Density 1.338 g/mL at 25 °C [7]
Refractive Index (n2°/D) 1.532 [8]
Flash Point 94 °C (closed cup) [7]
InChi Key PWKNBLFSJAVFAB- 5]

UHFFFAOYSA-N

Spectroscopic Profile

Spectroscopic data is critical for reaction monitoring and final product confirmation. The
following provides a summary of characteristic spectral features.
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Spectroscopy Key Features & Shifts Source(s)

0 ~8.06 (m), ~7.65 (m), ~7.2-
1H NMR _ [9]
7.4 (m) ppm (in CDClIs)

Resonances typically observed
13C NMR between & ~115-160 ppm (in [10]
CDCIs)

Characteristic shift depending
19F NMR [11]
on solvent and reference

Strong bands for NO2
asymmetric and symmetric
stretching (~1530 cm~t and
FTIR (Neat) _ [12]
~1350 cm™1), C-F stretching
(~1250 cm~1), and aromatic C-

H/C=C vibrations.

Core Reactivity: The Chemistry of an Activated
Aromatic System

The synthetic utility of 1-Fluoro-2-nitrobenzene is dominated by two key features: the
activated carbon-fluorine bond and the reducible nitro group.

Nucleophilic Aromatic Substitution (S_NAr)

The primary mode of reactivity is Nucleophilic Aromatic Substitution (S_NAr). This is not a
typical nucleophilic substitution reaction; it proceeds via a distinct addition-elimination
mechanism.

Causality of Reactivity:

 Activation by the Nitro Group: The nitro group is a powerful electron-withdrawing group
(EWG) through both inductive and resonance effects. It polarizes the benzene ring, making
the carbon atom attached to the fluorine (C1) highly electrophilic and susceptible to attack by
nucleophiles.[1]
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» Stabilization of the Intermediate: When a nucleophile attacks the C1 position, the aromaticity
of the ring is temporarily broken, forming a negatively charged intermediate known as a
Meisenheimer complex. The ortho-nitro group is crucial as it delocalizes and stabilizes this
negative charge through resonance, significantly lowering the activation energy of this rate-
determining step.[13]

e Fluorine as a Leaving Group: In the context of S_NAr, fluorine's high electronegativity is key.
It strongly polarizes the C-F bond, enhancing the electrophilicity of the carbon center and
facilitating the initial nucleophilic attack, which is often the rate-determining step.[3] Once the
Meisenheimer complex is formed, the C-F bond is readily cleaved to expel the fluoride ion
and restore aromaticity.

Caption: S_NAr mechanism of 1-Fluoro-2-nitrobenzene.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NHz), providing a gateway to a
different class of compounds, namely 2-fluoroanilines and their derivatives.[14][15] This
transformation is fundamental in syntheses where an aniline moiety is required for subsequent
reactions, such as amide bond formation, diazotization, or further cross-coupling reactions.

Commonly employed reduction methods include:
o Catalytic Hydrogenation: Using Hz gas with catalysts like Pd/C, PtO2z, or Raney Nickel.[15]

o Metal-Acid Systems: Utilizing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence
of an acid like HCI.[15][16]

This dual reactivity makes 1-fluoro-2-nitrobenzene a divergent building block: the synthetic
path can be directed towards S_NAr products by reacting with nucleophiles or towards 2-
fluoroaniline derivatives via reduction.

Synthetic Applications & Protocols

1-Fluoro-2-nitrobenzene is a workhorse reagent in the synthesis of complex organic
molecules, particularly in the pharmaceutical industry.[4][8]
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Synthesis of N-Aryl and O-Aryl Compounds

The most prevalent application is the reaction with amine and alcohol nucleophiles to form 2-
nitrodiphenylamine and 2-nitrodiphenyl ether scaffolds, respectively. These structures are
common motifs in a wide range of biologically active molecules. The reaction is self-validating;
the formation of the highly colored nitrophenyl product often provides a clear visual indication of
reaction progress.

Field-Proven Insight: The choice of base and solvent is critical. A non-nucleophilic base, such
as K2COs or an organic base like triethylamine (TEA), is required to deprotonate the
nucleophile (if it is not already anionic) without competing in the S_NAr reaction. Aprotic polar
solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the species involved
without interfering with the reaction.

Experimental Protocol: Synthesis of N-(2-
nitrophenyl)aniline

This protocol details a representative S_NAr reaction, providing a robust template for the
synthesis of 2-nitrodiarylamines.

Materials:

1-Fluoro-2-nitrobenzene

e Aniline

¢ Potassium Carbonate (K2COs), anhydrous
e N,N-Dimethylformamide (DMF), anhydrous
o Ethyl acetate

» Brine (saturated NaCl solution)

e Magnesium Sulfate (MgSOa4), anhydrous

Procedure:
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e To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under
a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

e Add anhydrous DMF to the flask, enough to ensure stirring is efficient (e.g., 5-10 mL per
mmol of the limiting reagent).

e Add aniline (1.1 equivalents) to the stirring suspension.
e Finally, add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.

o Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

e Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification:

» Pour the cooled reaction mixture into a separatory funnel containing water.

o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic extracts and wash them sequentially with water and then brine.
e Dry the combined organic layer over anhydrous magnesium sulfate.

« Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

 Purify the crude solid by recrystallization or column chromatography (e.g., using a
hexane/ethyl acetate gradient) to yield the pure N-(2-nitrophenyl)aniline.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b144259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

1. Charge Flask:
- K2COs3
- Anhydrous DMF

2. Add Nucleophile:
- Aniline
3. Add Electrophile:
- 1-Fluoro-2-nitrobenzene

:

4. Heat & Monitor:
- 80-100 °C
- Monitor by TLC

Work-up

5. Quench & Extract:
- Add Water
- Extract with EtOAc

:

6. Wash Organic Layer:
- Water
- Brine

'

7. Dry & Concentrate:
- Dry (MgSO0Oa4)
- Evaporate Solvent

PurifiLation

8. Purify Product:
- Recrystallization or
- Column Chromatography

9. Characterize:
- NMR, MS, MP

Click to download full resolution via product page

Caption: General workflow for an S_NAr reaction.
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Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-Fluoro-2-nitrobenzene is a
hazardous substance and must be handled with appropriate precautions.[7][17]

Hazard Identification

The compound presents multiple hazards, and a thorough risk assessment is mandatory

before use.
Hazard Class GHS Statement Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed

. H311: Toxic in contact with
Acute Toxicity, Dermal i
skin

Acute Toxicity, Inhalation H332: Harmful if inhaled

H372: Causes damage to
STOT, Repeated Exposure organs through prolonged or

repeated exposure

] H411: Toxic to aquatic life with
Aquatic Hazard )
long lasting effects

_ L Causes skin and serious eye
Skin/Eye lrritation o [6][17]
irritation

Safe Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Always handle this chemical in a well-ventilated fume hood. Eyewash
stations and safety showers must be readily accessible.[17]

o Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]

o Hand Protection: Use chemically resistant gloves (e.qg., nitrile) and inspect them before
use. Employ proper glove removal technique to avoid skin contact.
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o Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

o Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.[7]

Storage and Disposal

o Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances
such as strong oxidizing agents and strong bases.[7][18] Keep the container tightly closed.[7]

» Spill Management: In case of a spill, absorb with an inert material (e.g., sand or earth) and
place it in a suitable, closed container for hazardous waste disposal.[7][19] Prevent entry into
drains.

o Disposal: Dispose of waste material and empty containers in accordance with local, regional,
and national regulations.

Conclusion

1-Fluoro-2-nitrobenzene is more than just a chemical intermediate; it is an enabling tool for
complex molecular construction. Its well-defined reactivity, governed by the principles of
nucleophilic aromatic substitution, provides a reliable and versatile platform for introducing the
2-nitrophenyl moiety. By understanding the fundamental principles of its reactivity and adhering
to strict safety protocols, researchers can effectively leverage this powerful building block to
advance innovation in drug discovery, materials science, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

nbinno.com [nbinno.com]
CAS 1493-27-2: 1-Fluoro-2-nitrobenzene | CymitQuimica [cymitquimica.com]
p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]

1.
2.
3.
e 4. nbinno.com [nbinno.com]
5. CAS Common Chemistry [commonchemistry.cas.org]
6.

1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7. 1-Fluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]

e 8. 1-Fluoro-2-nitrobenzene | 1493-27-2 [chemicalbook.com]

e 9. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]
e 10. spectrabase.com [spectrabase.com]

e 11. spectrabase.com [spectrabase.com]

e 12. spectrabase.com [spectrabase.com]

e 13. chem.libretexts.org [chem.libretexts.org]

e 14. nbinno.com [nbinno.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b144259?utm_src=pdf-body
https://www.benchchem.com/product/b144259?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/role-1-fluoro-2-nitrobenzene-organic-synthesis-jl
https://cymitquimica.com/cas/1493-27-2/
https://askfilo.com/user-question-answers-chemistry/p-fluoronitrobenzene-is-more-reactive-toward-hydroxide-ion-36303136303430
https://www.nbinno.com/pharmaceutical-intermediates/1-fluoro-2-nitrobenzene-a-key-intermediate-in-pharmaceutical-synthesis-and-fine-chemical-applications-uv
https://commonchemistry.cas.org/detail?cas_rn=1493-27-2
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-2-nitrobenzene
https://www.chemicalbook.com/msds/1-fluoro-2-nitrobenzene.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9213131.htm
https://m.chemicalbook.com/SpectrumEN_1493-27-2_1hnmr.htm
https://spectrabase.com/spectrum/m0W4Q0qz9B
https://spectrabase.com/spectrum/CmJsgFHZaoU
https://spectrabase.com/spectrum/1eCWVCUHijW
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Nucleophilic_Aromatic_Substitution
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-1-bromo-3-fluoro-2-nitrobenzene-in-modern-pharmaceutical-research-ni
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 15. chem.libretexts.org [chem.libretexts.org]
e 16. researchgate.net [researchgate.net]
e 17. fishersci.com [fishersci.com]

e 18. 1-Fluoro-2-nitrobenzene(1493-27-2)MSDS Melting Point Boiling Density Storage
Transport [m.chemicalbook.com]

e 19. Benzene, 1-fluoro-2-nitro- (CAS 1493-27-2) - Chemical & Physical Properties by
Chemeéo [chemeo.com]

 To cite this document: BenchChem. [1-Fluoro-2-nitrobenzene CAS 1493-27-2 properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144259#1-fluoro-2-nitrobenzene-cas-1493-27-2-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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